N-(2-hydroxyethyl)-1-methyl-N-phenyl-1H-benzotriazole-5-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-1-methyl-N-phenyl-1H-benzotriazole-5-carboxamide: is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their applications in various fields due to their stability and ability to absorb ultraviolet light
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-1-methyl-N-phenyl-1H-benzotriazole-5-carboxamide typically involves the reaction of 1-methyl-1H-benzotriazole-5-carboxylic acid with N-phenyl-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis, reducing the need for manual intervention and minimizing waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of a ketone derivative.
Reduction: The carbonyl group in the benzotriazole ring can be reduced to form a hydroxyl group, resulting in a dihydrobenzotriazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of dihydrobenzotriazole derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)-1-methyl-N-phenyl-1H-benzotriazole-5-carboxamide is used as a stabilizer in polymer chemistry to prevent degradation caused by ultraviolet light. It is also employed in the synthesis of other complex organic molecules due to its versatile reactivity.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine: The compound’s stability and reactivity make it a potential candidate for the development of new pharmaceuticals. It is investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: In industrial applications, this compound is used as a UV stabilizer in coatings, plastics, and other materials to enhance their durability and lifespan.
Mechanism of Action
The mechanism by which N-(2-hydroxyethyl)-1-methyl-N-phenyl-1H-benzotriazole-5-carboxamide exerts its effects involves its ability to absorb ultraviolet light and dissipate the energy as heat, thereby preventing the degradation of materials. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but its interaction with cellular components suggests a multifaceted mechanism of action.
Comparison with Similar Compounds
- 2-(2-Hydroxyethyl)benzotriazole
- 1-Methyl-1H-benzotriazole-5-carboxylic acid
- N-Phenylbenzotriazole
Comparison: N-(2-hydroxyethyl)-1-methyl-N-phenyl-1H-benzotriazole-5-carboxamide is unique due to the presence of both the hydroxyethyl and phenyl groups, which enhance its stability and reactivity. Compared to 2-(2-hydroxyethyl)benzotriazole, it has an additional methyl group that increases its lipophilicity. Compared to 1-methyl-1H-benzotriazole-5-carboxylic acid, it has a hydroxyethyl group that enhances its solubility in polar solvents. Compared to N-phenylbenzotriazole, it has a carboxamide group that provides additional sites for chemical modification.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1-methyl-N-phenylbenzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-19-15-8-7-12(11-14(15)17-18-19)16(22)20(9-10-21)13-5-3-2-4-6-13/h2-8,11,21H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYZCCMTJVRUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCO)C3=CC=CC=C3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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